

A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dicaffeoylquinic acid

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **1,5-Dicaffeoylquinic Acid** Content, Extraction, and Biological Activity.

1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the caffeoylquinic acid class of phenolic compounds, has garnered significant attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. This guide provides a comparative analysis of 1,5-DCQA from various plant sources, offering quantitative data, detailed experimental protocols, and insights into its mechanism of action to support research and development efforts.

Quantitative Comparison of 1,5-Dicaffeoylquinic Acid Content

The concentration of **1,5-Dicaffeoylquinic acid** varies considerably among different plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of this bioactive compound. The following table summarizes the quantitative data on 1,5-DCQA content in several plant species.

| Plant Family | Species Name | Plant Part | 1,5-Dicaffeoylquinic Acid Content (mg/kg dry weight) | Reference |
|---------------------------------|--------------------|---------------------------------|--|-----------|
| Asteraceae | Cynara scolymus L. | Heads | 3890 | |
| Cynara scolymus L. | Pomace | 3269 | | |
| Hieracium pilosella L. | Aerial Parts | 10320 | [1] | |
| Artemisia verlotiorum Lamotte | Aerial Parts | 34850 | [2] | |
| Helianthus tuberosus L. | Tubers | Major Component (unquantified) | | |
| Ainsliaea acerifolia | Leaves | Present (quantified in extract) | [3][4] | |
| Chrysanthemum coronarium L. | Aerial Parts | Isolated | | |
| Chrysanthemum morifolium Ramat. | Flowers | Present | [5] | |
| Saussurea involucrata | Cell Culture | 512.7 mg/L (yield) | [6] | |
| Lamiaceae | Various species | - | Not a major reported compound | |

It is noteworthy that while the Lamiaceae family is rich in other phenolic compounds like rosmarinic acid, **1,5-dicaffeoylquinic acid** is not a significantly reported constituent in the surveyed literature for this family.

Experimental Protocols

Accurate quantification and comparison of 1,5-DCQA content necessitate standardized and validated experimental procedures. Below are detailed methodologies for a representative extraction and a common analytical technique.

Ultrasonic-Assisted Extraction (UAE) of 1,5-Dicaffeoylquinic Acid

This protocol provides a general framework for the efficient extraction of phenolic compounds, including 1,5-DCQA, from plant materials.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Equipment:

- Dried and powdered plant material (passed through an 80-mesh sieve)
- Ethanol (or Methanol)
- Distilled water
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- Filter paper (e.g., Whatman No. 1)
- Volumetric flasks

Procedure:

- Sample Preparation: Weigh 1.0 g of the dried plant powder and place it into a 50 mL conical flask.

- **Solvent Addition:** Add 20 mL of 70% aqueous ethanol to the flask. The solid-to-liquid ratio can be optimized for different plant materials.
- **Ultrasonic Extraction:** Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C. These parameters may require optimization depending on the plant matrix.
- **Separation:** After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
- **Filtration:** Filter the supernatant through filter paper to remove any remaining solid particles.
- **Solvent Evaporation:** Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
- **Reconstitution:** Reconstitute the dried extract with a known volume of the mobile phase used for HPLC analysis (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used, robust, and reliable method for the separation and quantification of 1,5-DCQA.^{[3][4]}

Instrumentation and Conditions:

- **HPLC System:** A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
- **Column:** A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- **Mobile Phase:**
 - A: 0.1% Formic acid in water
 - B: Acetonitrile

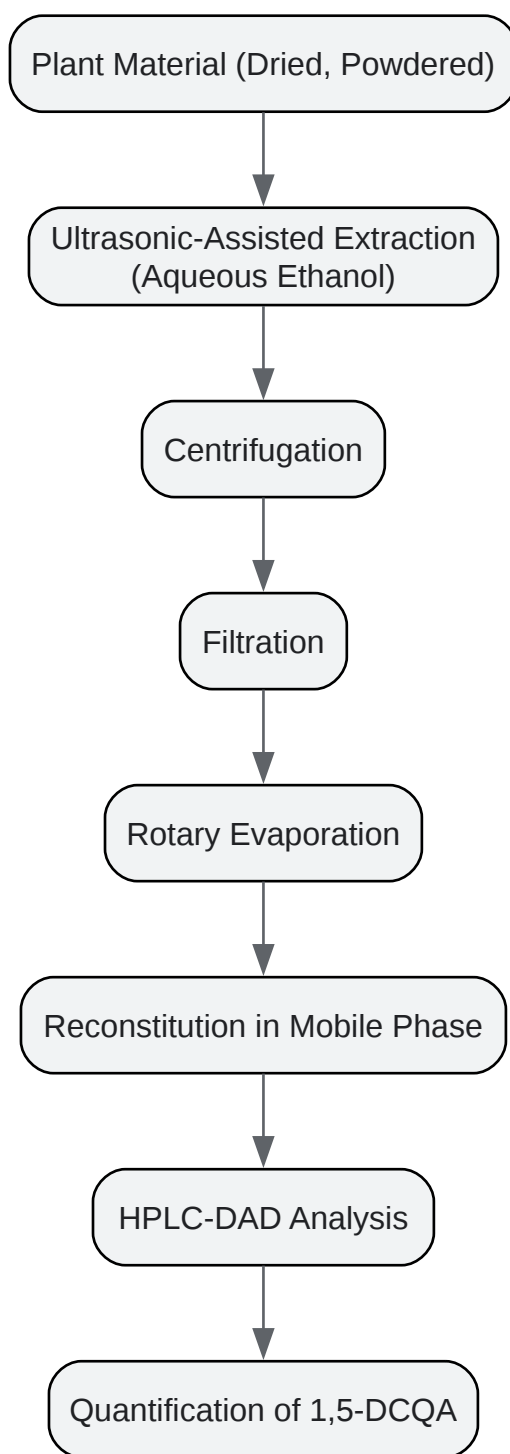
- Gradient Elution:
 - 0-10 min: 10-25% B
 - 10-25 min: 25-40% B
 - 25-30 min: 40-10% B
 - 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- Detection Wavelength: 325 nm

Procedure:

- Standard Preparation: Prepare a stock solution of **1,5-dicaffeoylquinic acid** standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
- Sample Analysis: Inject the prepared plant extracts into the HPLC system.
- Quantification: Identify the 1,5-DCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 1,5-DCQA in the sample using the calibration curve.

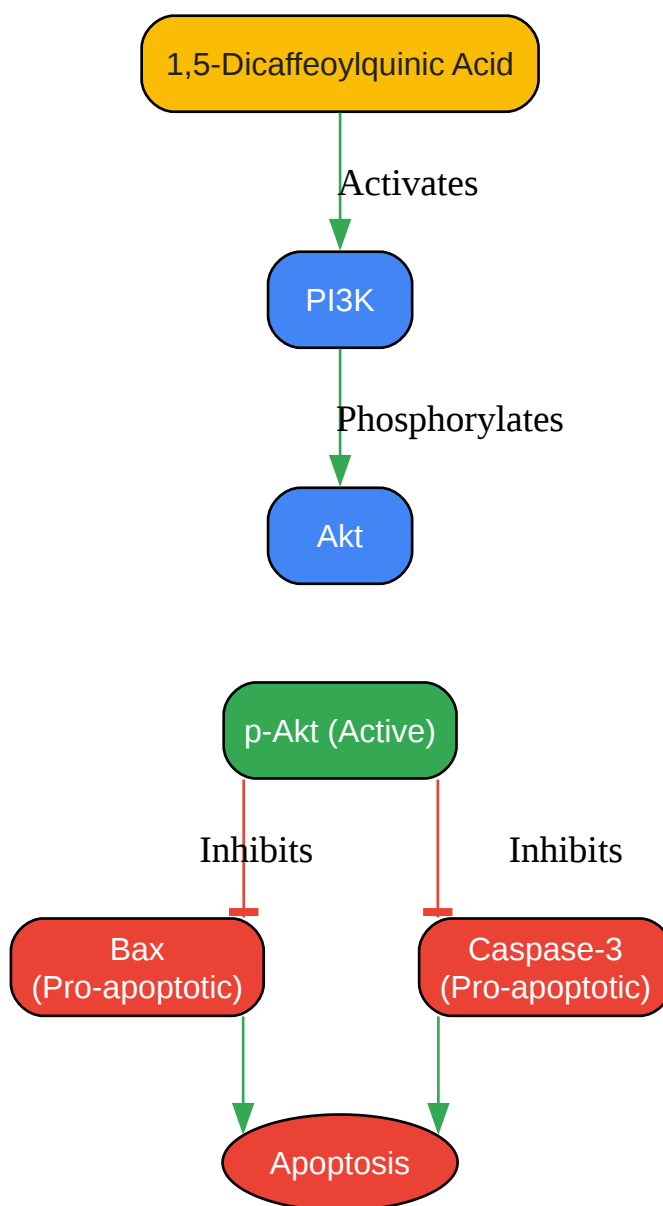
Mandatory Visualizations

To better illustrate the experimental workflow and a key biological pathway influenced by dicaffeoylquinic acids, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for 1,5-DCQA analysis.



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Caption: 1,5-DCQA's role in the PI3K/Akt signaling pathway.

Biological Activity and Signaling Pathways

Dicaffeoylquinic acids, including the 1,5-isomer, have been shown to exert their biological effects through various molecular pathways. One of the well-documented mechanisms is the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

[3][9][10]

Studies on the closely related isomer, 3,5-dicaffeoylquinic acid, have demonstrated its ability to protect cells from oxidative stress-induced apoptosis.[3][9][10] This protective effect is mediated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates and inactivates pro-apoptotic proteins such as Bax and prevents the activation of Caspase-3, ultimately inhibiting the apoptotic cascade.[3][9][10] The neuroprotective effects of 1,5-DCQA are also linked to the PI3K/Akt pathway, along with the stimulation of Trk A, inhibition of GSK3 β , and modulation of the Bcl-2/Bax ratio.

This comparative guide highlights the significant potential of **1,5-dicaffeoylquinic acid**, particularly from sources within the Asteraceae family. The provided data and protocols offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the therapeutic applications of this promising natural compound.

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- To cite this document: BenchChem. [A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669657#comparative-analysis-of-1-5-dicaffeoylquinic-acid-from-different-plant-sources]

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